![molecular formula C9H15NO5S B2424700 6-Boc-4-oxa-5-thia-6-azaspiro[2.4]heptane 5,5-Dioxide CAS No. 2089649-97-6](/img/structure/B2424700.png)
6-Boc-4-oxa-5-thia-6-azaspiro[2.4]heptane 5,5-Dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Boc-4-oxa-5-thia-6-azaspiro[2.4]heptane 5,5-Dioxide” is a chemical compound with the molecular formula C9H15NO5S and a molecular weight of 249.28 . Its IUPAC name is tert-butyl 6-oxa-5-thia-4-azaspiro[2.4]heptane-4-carboxylate 5,5-dioxide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15NO5S/c1-8(2,3)15-7(11)10-9(4-5-9)6-14-16(10,12)13/h4-6H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . The predicted boiling point is 328.2±25.0 °C and the predicted density is 1.40±0.1 g/cm3 .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through various techniques, such as a modified Simmons-Smith reaction, to create novel cyclopropane-modified proline analogues, which are significant in medicinal chemistry (Tymtsunik et al., 2012).
- Chemical Transformations : It undergoes interesting chemical transformations, such as the rearrangement of spirocyclic epoxides to form novel 5-substituted 2-azabicyclo[3.1.0]hexanes (Adamovskyi et al., 2014).
- Regioselective Cycloaddition : The compound is involved in highly regioselective 1,3-dipolar cycloaddition reactions to form substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013).
Applications in Drug Discovery
- Drug Discovery Scaffolds : These compounds serve as promising building blocks in drug discovery, especially in the creation of constrained amino acids and diamines, which are crucial in the development of new pharmaceuticals (Radchenko et al., 2010).
- Enantioselective Synthesis : Enantioselective approaches have been developed for synthesizing 4-substituted proline scaffolds, which are versatile materials in medicinal chemistry (López et al., 2020).
Novel Compounds and Structures
- Novel Sulfur-Containing Compounds : The research has led to the synthesis of novel sulfur-containing spiro-pyrimidinetriones and other related compounds, which have potential pharmaceutical applications (Reddy et al., 1993).
Biochemical and Pharmacological Aspects
Potential in Biochemistry and Pharmacology : The synthesized compounds are added to the family of sterically constrained amino acids, which are used in chemistry, biochemistry, and drug design (Radchenko et al., 2010).
Selective Inhibitor Development : These compounds have been instrumental in the development of selective inhibitors, like JAK1-selective inhibitors, which are significant in therapeutic applications (Chough et al., 2018).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is “Warning”. The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
properties
IUPAC Name |
tert-butyl 5,5-dioxo-4-oxa-5λ6-thia-6-azaspiro[2.4]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO5S/c1-8(2,3)14-7(11)10-6-9(4-5-9)15-16(10,12)13/h4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSRFCSSXSEIMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)OS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Boc-4-oxa-5-thia-6-azaspiro[2.4]heptane 5,5-Dioxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


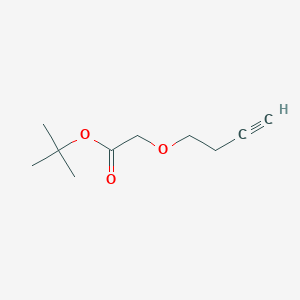
![Tert-butyl 4-[(chlorosulfonyl)methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2424622.png)
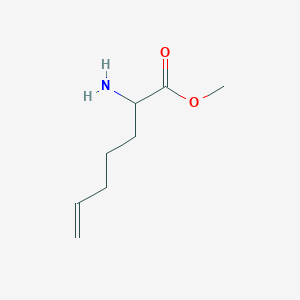
![Tert-butyl 3-hydroxy-3-[1-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]ethyl]azetidine-1-carboxylate](/img/structure/B2424626.png)
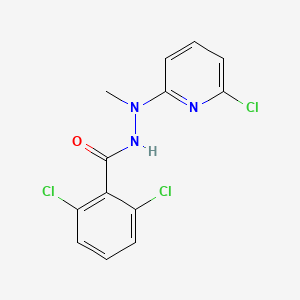
![N-(1-cyano-1-cyclopropylethyl)-2-[2-(3-propyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]acetamide](/img/structure/B2424630.png)
![(Z)-2-cyano-N-(3-methoxyphenyl)-3-[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]prop-2-enamide](/img/structure/B2424631.png)



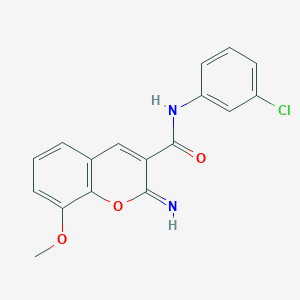
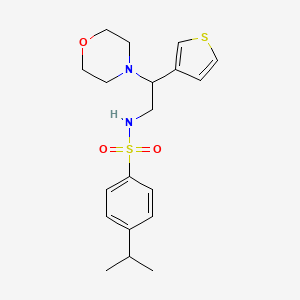
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanamine](/img/structure/B2424639.png)